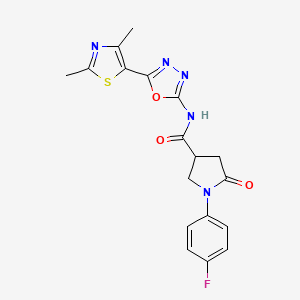![molecular formula C24H23ClN6O3S B2625677 1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-72-2](/img/structure/B2625677.png)
1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of such compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process results in a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety . It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol leads to the formation of the compound .科学的研究の応用
Synthesis and Characterization
The synthesis of compounds closely related to the specified chemical structure often involves multi-step chemical reactions starting from basic heterocyclic compounds. These synthetic pathways can lead to a variety of derivatives with potential biological activities. For example, the preparation of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides involves starting from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. This process includes reactions with hydrazine hydrate and acetylacetone, followed by substitution reactions with primary amines to yield the final products (Danylchenko, Drushlyak, & Kovalenko, 2016). Such synthetic routes are crucial for the development of compounds with desired biological activities.
Predicted Biological Activities
The biological activity of compounds with structures similar to the one can be predicted using computer modeling techniques, such as PASS and GUSAR software. These predictions help in identifying potential pharmacological activities. For instance, compounds within the same chemical family have been predicted to possess antineurotic activity, potentially useful for male reproductive and erectile dysfunction treatment. The predictions also include acute toxicity classifications, which are essential for early-stage drug development (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial and Anticancer Potential
Research on structurally related compounds demonstrates a variety of biological activities, including antimicrobial and anticancer properties. For example, certain derivatives have shown potent antibacterial effects, indicating the potential for these compounds to be developed as new antimicrobial agents. Additionally, some compounds have been synthesized and screened for anticancer activity, revealing promising results against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Kaneko et al., 2020).
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the available data, it’s known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
将来の方向性
特性
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3S/c1-30-22(34)18-11-6-14(21(33)27-16-4-2-3-5-16)12-19(18)31-23(30)28-29-24(31)35-13-20(32)26-17-9-7-15(25)8-10-17/h6-12,16H,2-5,13H2,1H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGLMHZAJGVJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625596.png)
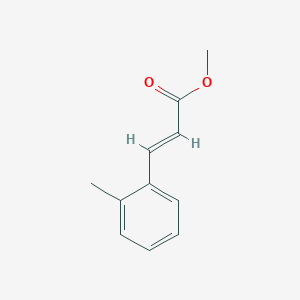
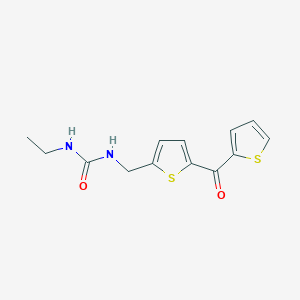
![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)


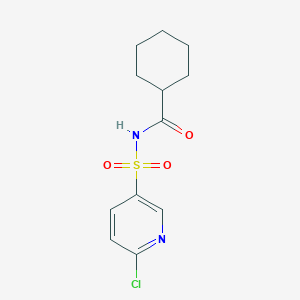
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)
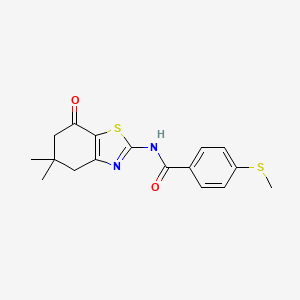
![6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2625614.png)
